molecular formula C18H22F2N4O B1671126 Efinaconazole CAS No. 164650-44-6

Efinaconazole

Cat. No.: B1671126
CAS No.: 164650-44-6
M. Wt: 348.4 g/mol
InChI Key: NFEZZTICAUWDHU-RDTXWAMCSA-N
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Description

Efinaconazole is a triazole antifungal medication primarily used for the treatment of onychomycosis, a fungal infection of the nail. It is marketed under the brand name Jublia and is available as a 10% topical solution. This compound acts as a 14α-demethylase inhibitor, disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mechanism of Action

Efinaconazole is an antifungal agent primarily used to treat onychomycosis, a fungal infection of the nail . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital constituent of fungal cell membranes .

Mode of Action

This compound acts as an azole antifungal . It inhibits the activity of fungal lanosterol 14α-demethylase . This interaction leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols .

Biochemical Pathways

This compound affects the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14α-demethylase, it blocks the conversion of lanosterol to ergosterol . This blockage leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . The disruption of this pathway leads to changes in the fungal cell membrane, affecting its integrity and function .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it has a half-life of 29.9 hours in healthy patients . The concentration-time profiles for this compound and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval . Systemic exposure to this compound is low , indicating that it is primarily acting at the site of application.

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to morphological and ultrastructural changes in the fungal cells . These changes become more prominent with increasing drug concentrations . The decrease in ergosterol and the accumulation of 14α-methyl sterols disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death .

Safety and Hazards

Efinaconazole may cause application site irritation such as redness, swelling, burning, itching, and blisters . It is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/eye protection/face protection .

Future Directions

Efinaconazole has been shown to have a more potent antifungal activity in vitro than the most commonly used onychomycosis treatments . High antifungal drug concentrations have been demonstrated in the nail of onychomycosis patients, and effectiveness of this compound topical solution, 10% confirmed in two large well-controlled multicenter Phase 3 clinical studies in patients with mild-to-moderate disease .

Biochemical Analysis

Biochemical Properties

Efinaconazole is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes . By inhibiting the production of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Cellular Effects

This compound’s primary cellular effect is the disruption of the fungal cell membrane . This disruption is due to the inhibition of ergosterol production, a key component of the fungal cell membrane . The inhibition of ergosterol production leads to changes in the cell membrane’s structure and function, ultimately resulting in fungal cell death .

Molecular Mechanism

This compound acts by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the production of ergosterol, leading to a disruption in the fungal cell membrane and ultimately, cell death .

Temporal Effects in Laboratory Settings

It is known that this compound has a plasma half-life of 29.9 hours in healthy patients . This suggests that this compound may have prolonged effects in the body after administration.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied primarily in the context of onychomycosis . These studies have shown that this compound can effectively prevent fungal infection in treated groups

Metabolic Pathways

This compound undergoes oxidative metabolism via multiple CYP isoenzymes, principally CYP2C19 and 3A4 . The major metabolite (H3) is inactive .

Transport and Distribution

It is known that this compound is applied topically and is intended for external use only .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with the fungal cell membrane

Chemical Reactions Analysis

Types of Reactions: Efinaconazole undergoes various chemical reactions, including substitution and addition reactions. The primary reaction involves the ring-opening addition of epoxytriazole with 4-methylenepiperidine .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, which is obtained in high purity and yield .

Properties

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZZTICAUWDHU-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167787
Record name Efinaconazole
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Efinaconazole is an azole antifungal. Efinaconazole inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes., Efinaconazole is a triazole antifungal agent. Efinaconazole inhibits fungal lanosterol 14alpha-demethylase involved in ergosterol biosynthesis. The accumulation of 14alpha-methyl sterols and subsequent loss of ergosterol in the fungi cell wall may be responsible for the fungistatic and fungicidal activity of efinaconazole. Efinaconazole is shown in vitro to be substantially adsorbed to keratin but keratin binding is weak. Efinaconazole's low keratin affinity is expected to result in increased availability of free drug to the nail infection site.
Record name Efinaconazole
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Record name Efinaconazole
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CAS No.

164650-44-6
Record name Efinaconazole
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Record name Efinaconazole [USAN:INN]
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Record name Efinaconazole
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URL https://comptox.epa.gov/dashboard/DTXSID40167787
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Record name (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
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Record name EFINACONAZOLE
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Record name Efinaconazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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